N1-cyclopentyl-N2-(2-hydroxy-2-phenylpropyl)oxalamide
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Overview
Description
N1-cyclopentyl-N2-(2-hydroxy-2-phenylpropyl)oxalamide: is an organic compound with a complex structure that includes cyclopentyl, hydroxy, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-cyclopentyl-N2-(2-hydroxy-2-phenylpropyl)oxalamide typically involves the reaction of cyclopentylamine with oxalyl chloride to form an intermediate, which is then reacted with 2-hydroxy-2-phenylpropylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediates. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions: N1-cyclopentyl-N2-(2-hydroxy-2-phenylpropyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the oxalamide group to amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Corresponding oxides or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, N1-cyclopentyl-N2-(2-hydroxy-2-phenylpropyl)oxalamide is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.
Medicine: In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific pathways or receptors in the body.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of N1-cyclopentyl-N2-(2-hydroxy-2-phenylpropyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
N1-cyclopentyl-N2-(thiazol-2-yl)oxalamide: This compound has a similar oxalamide structure but includes a thiazole ring instead of the hydroxy-phenyl group.
N1,N2-bis(4-hydroxy-2,6-dimethylphenyl)oxalamide: This compound features two hydroxy-dimethylphenyl groups, providing different chemical properties and reactivity.
Uniqueness: N1-cyclopentyl-N2-(2-hydroxy-2-phenylpropyl)oxalamide is unique due to its combination of cyclopentyl and hydroxy-phenyl groups, which confer specific reactivity and stability. This makes it particularly useful in applications requiring precise control over chemical reactions and interactions.
Properties
IUPAC Name |
N'-cyclopentyl-N-(2-hydroxy-2-phenylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-16(21,12-7-3-2-4-8-12)11-17-14(19)15(20)18-13-9-5-6-10-13/h2-4,7-8,13,21H,5-6,9-11H2,1H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZFAGVTRNWGDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1CCCC1)(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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